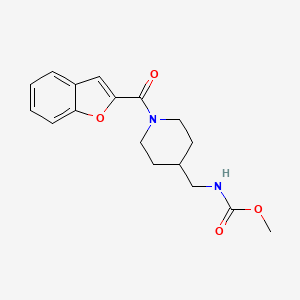

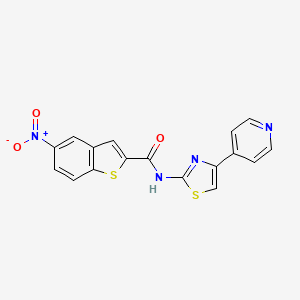

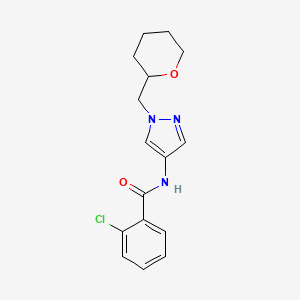

N1-ethyl-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Anticonvulsant Activity

Research on new hybrid compounds derived from propanamides and butanamides, closely related to the structure of N1-ethyl-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide, has demonstrated potential anticonvulsant activity. These compounds, incorporating fragments of known antiepileptic drugs (AEDs), showed broad spectra of activity across preclinical seizure models, suggesting a promising avenue for the development of new AEDs with improved safety profiles (Kamiński et al., 2015).

Synthetic Methodologies

The novel synthetic approaches for the production of di- and mono-oxalamides, featuring this compound-like structures, have been developed. These methodologies provide efficient routes to a variety of oxalamide derivatives, which could have applications in drug design and development, showcasing the versatility of these chemical frameworks in medicinal chemistry (Mamedov et al., 2016).

Polyamine Catabolism in Cancer Therapy

A study on polyamine analogues similar to this compound revealed their role in inducing programmed cell death (PCD) through polyamine catabolism. This mechanism highlights the therapeutic potential of such compounds in selectively targeting cancer cells, opening new pathways for cancer treatment (Ha et al., 1997).

Orexin Receptors and Sleep Regulation

Investigations into the role of orexin receptors in sleep regulation have identified compounds structurally related to this compound as potent modulators. These findings contribute to our understanding of sleep mechanisms and offer potential targets for treating sleep disorders (Dugovic et al., 2009).

Binding Mechanism to α1A-Adrenoceptor

A study on the binding mechanism of N-phenylpiperazine derivatives to α1A-adrenoceptor, which shares structural similarities with this compound, sheds light on the potential of these compounds in treating cardiovascular diseases. This research provides valuable insights into the development of new therapeutic agents targeting the α1A-adrenoceptor (Zhao et al., 2015).

Direcciones Futuras

The future directions for research on “N1-ethyl-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide” and related compounds could include further investigation of their anti-inflammatory activities , exploration of their potential applications in the treatment of diseases, and detailed studies of their physical and chemical properties.

Mecanismo De Acción

Target of Action

Compounds with similar structures have been found to interact withacetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . These enzymes play a crucial role in the nervous system, where they are responsible for the breakdown of acetylcholine, a neurotransmitter involved in memory and cognition.

Mode of Action

Based on the structural similarity to other compounds, it may inhibit ache and buche, thereby increasing the concentration of acetylcholine in the synaptic cleft . This could potentially enhance cholinergic neurotransmission, which is often impaired in conditions like Alzheimer’s disease.

Biochemical Pathways

The compound likely affects the cholinergic pathway by inhibiting AChE and BuChE. This inhibition prevents the breakdown of acetylcholine, leading to an increase in its concentration at the synapse. The enhanced cholinergic neurotransmission could potentially improve cognitive function .

Result of Action

The inhibition of AChE and BuChE by this compound could lead to an increase in acetylcholine levels in the synaptic cleft, potentially enhancing cholinergic neurotransmission . This could result in improved cognitive function, particularly in conditions characterized by impaired cholinergic neurotransmission, such as Alzheimer’s disease.

Propiedades

IUPAC Name |

N-ethyl-N'-[3-(4-phenylpiperazin-1-yl)propyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N4O2/c1-2-18-16(22)17(23)19-9-6-10-20-11-13-21(14-12-20)15-7-4-3-5-8-15/h3-5,7-8H,2,6,9-14H2,1H3,(H,18,22)(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXVLWCJUBFSKPV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C(=O)NCCCN1CCN(CC1)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2867221.png)

![6-Methoxy-2-azaspiro[3.3]heptane](/img/structure/B2867229.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(8-chloro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2867231.png)

![7-Chloro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2867233.png)

![1-methyl-2-(pyrrolidin-1-ylmethyl)-1H-benzo[d]imidazol-5-amine](/img/structure/B2867236.png)

![Ethyl 2-(2'-amino-3'-cyano-6',7'-dimethyl-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridin]-1-yl)acetate](/img/structure/B2867237.png)